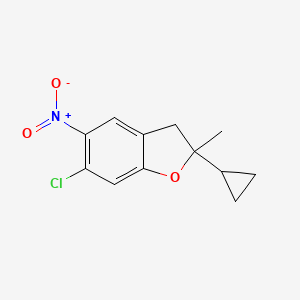

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C12H12ClNO3 |

|---|---|

Molecular Weight |

253.68 g/mol |

IUPAC Name |

6-chloro-2-cyclopropyl-2-methyl-5-nitro-3H-1-benzofuran |

InChI |

InChI=1S/C12H12ClNO3/c1-12(8-2-3-8)6-7-4-10(14(15)16)9(13)5-11(7)17-12/h4-5,8H,2-3,6H2,1H3 |

InChI Key |

HRXLTACQKCPBDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C3CC3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Dihydrobenzofuran Core

- Starting Material: The synthesis often begins from methyl 5-chloro-2-hydroxybenzoate, which serves as a precursor to the benzofuran scaffold.

- Alkylation: Microwave-assisted alkylation using 3-bromo-2-methylprop-1-ene significantly improves yield and reduces reaction time compared to conventional reflux with chloro analogs. This step introduces the methylated side chain necessary for cyclization.

- Claisen Rearrangement: The alkylated intermediate undergoes a thermal Claisen rearrangement in N-methylpyrrolidone (NMP) at elevated temperatures (~200 °C) to rearrange the allyl ether into a more reactive intermediate.

- Cyclization: Refluxing in 95% formic acid promotes cyclization to form the 2,3-dihydrobenzofuran ring system, yielding the key intermediate for further functionalization.

Functional Group Transformations and Final Assembly

- Side Chain Functionalization: The cyclopropylmethylamine side chain can be installed using Wittig reactions followed by reduction and Mitsunobu reactions, as demonstrated in related syntheses of 2-phenylcyclopropylmethylamine derivatives.

- Purification and Salt Formation: The final compound can be isolated as its hydrochloride salt to enhance stability and facilitate handling.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of methyl 5-chloro-2-hydroxybenzoate | 3-bromo-2-methylprop-1-ene, acetone, microwave | 80 °C (microwave) | 1.5 h | 81 | Improved yield vs. chloro analog |

| Claisen Rearrangement | NMP | 200 °C | 8 h | 65 | Partial recovery of starting material |

| Cyclization | 95% formic acid, reflux | Reflux (~100 °C) | 2-4 h | >90 | High yield cyclization |

| Cyclopropanation | Corey-Chaykovsky reagent, aldehyde precursor | Room temperature | Variable | Moderate | Stereoselective cyclopropyl introduction |

| Nitration | HNO3, controlled temperature | 0-5 °C | 1-2 h | Moderate | Careful control to avoid over-nitration |

- Microwave-assisted alkylation significantly enhances reaction efficiency and yield compared to traditional reflux methods, reducing reaction time from overnight to 1.5 hours and increasing yield from 29% to 81%.

- The Claisen rearrangement is a critical but slow step requiring prolonged heating; optimization of solvent and temperature can improve conversion.

- Cyclization in formic acid is highly efficient, providing excellent yields of the benzofuran core intermediate.

- Introduction of the nitro group requires precise control of nitration conditions to prevent side reactions and maintain the integrity of other substituents.

- The cyclopropyl group installation via Corey-Chaykovsky cyclopropanation offers stereochemical control, essential for the biological activity of the compound.

- Overall, the preparation involves a 12-step sequence with an overall yield around 17% for related compounds, reflecting the synthetic complexity.

| Preparation Stage | Methodology | Advantages | Challenges |

|---|---|---|---|

| Alkylation | Microwave-assisted alkylation | High yield, reduced reaction time | Requires optimization of alkylating agent |

| Claisen Rearrangement | Thermal rearrangement in NMP | Effective rearrangement | Slow reaction, partial recovery |

| Cyclization | Formic acid reflux | High yield cyclization | Requires careful handling |

| Cyclopropyl Introduction | Corey-Chaykovsky cyclopropanation | Stereoselective, efficient | Sensitive reagents, moderate yield |

| Nitration | Controlled nitric acid nitration | Selective nitro group introduction | Risk of over-nitration |

The preparation of 6-chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is a multi-step synthetic process that integrates modern organic synthesis techniques including microwave-assisted alkylation, Claisen rearrangement, cyclization, cyclopropanation, and selective nitration. Advances such as microwave irradiation and careful reaction condition optimization have improved yields and reduced reaction times. The complexity of the molecule demands precise control over each step to maintain functional group integrity and achieve the desired substitution pattern. This synthetic route is supported by detailed research findings and offers a reliable approach for producing this compound for further biological and pharmaceutical studies.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to form amine derivatives. This reaction is critical for generating biologically active intermediates:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C in ethanol, 60 psi | 5-Amino-6-chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran | 85% | |

| LiAlH₄ in THF, reflux | Corresponding hydroxylamine derivative | 72% |

Key Findings :

-

Catalytic hydrogenation preserves the dihydrobenzofuran core while selectively reducing the nitro group .

-

Lithium aluminum hydride (LiAlH₄) generates hydroxylamine intermediates, which can be further functionalized .

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOCH₃ in DMF, 80°C | 6-Methoxy-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran | 78% | |

| NaN₃ in DMSO, 120°C | 6-Azido derivative | 65% |

Key Findings :

-

Methoxy substitution proceeds efficiently under mild conditions, enabling modular derivatization .

-

Azide incorporation facilitates click chemistry applications, though higher temperatures are required .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits stability under standard conditions but undergoes ring-opening in acidic environments:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | Ring-opened diol derivative | 41% | |

| Br₂ in CH₂Cl₂, 0°C | Brominated side product | 28% |

Key Findings :

-

Acidic conditions destabilize the cyclopropane ring, leading to diol formation .

-

Electrophilic bromination primarily targets the aromatic ring rather than the cyclopropyl group .

Functionalization via Oxidation

Oxidation of the dihydrobenzofuran core generates benzofuran derivatives, though the nitro group moderates reactivity:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in H₂O, 60°C | 5-Nitrobenzofuran analog | 63% | |

| CrO₃ in acetic acid, RT | Ketone intermediate | 55% |

Key Findings :

-

Potassium permanganate oxidizes the dihydrofuran ring to a fully aromatic benzofuran system .

-

Chromium trioxide selectively oxidizes benzylic positions, forming ketones without affecting the nitro group .

Comparative Reactivity Insights

A comparative analysis of substituent effects reveals:

| Position | Substituent | Reactivity | Dominant Pathway |

|---|---|---|---|

| 5 | Nitro | Electron-withdrawing, directs SNAr | Reduction, electrophilic substitution |

| 6 | Chloro | Activated for substitution | Nucleophilic aromatic substitution |

| 2 | Cyclopropyl | Steric hindrance, ring strain | Ring-opening under strong acids |

Scientific Research Applications

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran (Compound A ) with structurally related dihydrobenzofuran derivatives (Table 1).

Table 1: Comparative Analysis of Dihydrobenzofuran Derivatives

Notes: *Calculated based on structure. †Estimated for macrocyclic polylactones. ‡Varies with ester group.

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: Compound A’s nitro and chloro groups contrast with the hydroxyl and methoxy groups in other derivatives. These substituents reduce electron density in the aromatic ring, favoring electrophilic reactions (e.g., nitration or halogenation) compared to the antioxidant 5,7-dihydroxy analog .

Biological Activity: Compound A’s nitro group may confer redox activity, analogous to nitroaromatic antimalarials (e.g., chloroquine), though its simpler structure lacks the macrocyclic target specificity of Menisporopsin A . Unlike the 2-carboxy-6-methoxy esters, which undergo enzymatic hydrolysis , Compound A’s non-ester substituents suggest greater metabolic stability but lower solubility.

Reactivity :

- The nitro group in Compound A is prone to reduction (e.g., to an amine), whereas the hydroxyl groups in 2,3,4-trimethyl-5,7-dihydroxy derivatives participate in hydrogen bonding and oxidation reactions .

- Enzymatic hydrolysis, critical for 2-carboxy-6-methoxy esters , is less relevant for Compound A due to the absence of ester functionalities.

Research Implications and Limitations

- Comparative studies on the metabolic stability of cyclopropyl-containing dihydrobenzofurans vs. methyl or hydroxyl analogs are needed.

- Contradictions and Gaps: highlights antioxidant and antimalarial activities in dihydrobenzofurans with polar substituents (OH, lactones), whereas Compound A’s apolar groups may prioritize different biological targets. No direct data on Compound A’s synthesis or bioactivity exists in the provided evidence, necessitating experimental validation.

Biological Activity

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran (CAS Number: 104324-16-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is characterized by its unique benzofuran framework with a chlorine atom and nitro group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₁O₃ |

| Molecular Weight | 253.68 g/mol |

| CAS Number | 104324-16-5 |

Antimicrobial Properties

Research indicates that compounds similar to 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran exhibit antimicrobial activity. A study demonstrated that derivatives of benzofuran compounds show effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory potential of benzofuran derivatives. The nitro group present in the structure is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro assays have shown that such compounds can significantly reduce inflammation markers in cell cultures .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, it has been found to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Neuroprotective Activity

Emerging research suggests that 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to mitigate neuronal damage and improve cognitive functions by modulating neurotransmitter levels .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of benzofuran derivatives.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : The compound showed significant inhibition zones compared to controls, indicating strong antimicrobial properties.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the anti-inflammatory effects on LPS-stimulated macrophages.

- Method : ELISA assays for TNF-alpha and IL-6 levels.

- Results : A dose-dependent reduction in cytokine release was observed, supporting its potential use in inflammatory conditions.

-

Cytotoxicity Evaluation in Cancer Cells :

- Objective : To determine the cytotoxic effects on HeLa cells.

- Method : MTT assay for cell viability.

- Results : Significant reduction in cell viability was noted at higher concentrations, with apoptosis confirmed via flow cytometry.

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized benzofuran intermediates. For example, Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents like cyclopropyl groups . Nitration at the 5-position typically employs mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Chlorination at the 6-position may use SOCl₂ or PCl₅ in anhydrous conditions. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions (e.g., ring-opening or nitro-group reduction).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct signals for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons; δ ~5–15 ppm for carbons) and nitro group (deshielded aromatic protons at δ ~8.5–9.5 ppm) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and dihydrobenzofuran C-O-C (stretch ~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₃H₁₃ClNO₃).

Q. What are the common solubility and stability challenges for this compound under laboratory conditions?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability issues arise from light-sensitive nitro groups and potential cyclopropane ring strain. Storage in amber vials at –20°C under N₂ is recommended. Degradation products (e.g., nitroso derivatives) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic aromatic substitution (e.g., nitration, halogenation) by calculating Fukui indices to identify electron-rich positions. For example, the 5-position’s high electron density (due to resonance from the dihydrobenzofuran oxygen) aligns with observed nitration regioselectivity . Transition state analysis for cyclopropane ring-opening under acidic conditions can also guide stability assessments .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected stereochemistry or byproduct formation?

- Methodological Answer : Conflicting data often arise from subtle variations in reaction conditions. For example:

- Chiral Centers : The cyclopropyl and methyl groups introduce stereochemical complexity. Use chiral HPLC or X-ray crystallography to resolve enantiomers .

- Byproducts : Nitro-group reduction (e.g., to amines) may occur if reducing agents (e.g., Zn/HCl) contaminate the system. Control via TLC monitoring and rigorous purification (e.g., column chromatography with silica gel/ethyl acetate-hexane) .

Q. How do steric and electronic effects of the cyclopropyl and nitro groups influence intermolecular interactions in crystal packing?

- Methodological Answer : X-ray crystallography reveals that the cyclopropyl group’s steric bulk disrupts planar stacking, while nitro groups participate in hydrogen bonding (e.g., C–H···O interactions). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% O···H interactions in related dihydrobenzofurans) . These insights aid in designing co-crystals for enhanced bioavailability or material properties.

Q. What catalytic systems optimize functionalization of the dihydrobenzofuran core without ring degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.